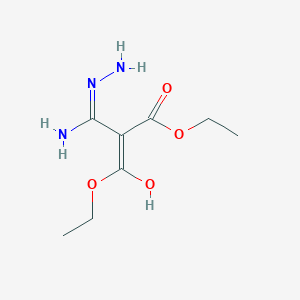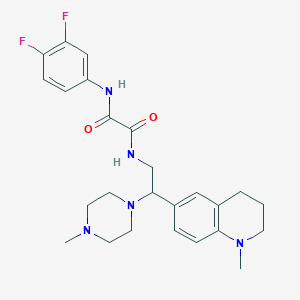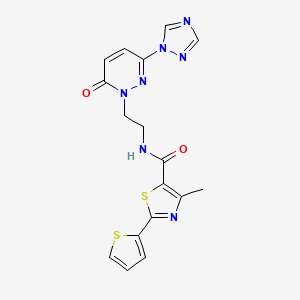
Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate (DAHP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAHP is a versatile molecule that can be synthesized using different methods, and its chemical structure enables it to interact with various biological systems, making it an excellent tool for studying biochemical and physiological processes.
Mechanism of Action
Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate acts as a competitive inhibitor of the enzyme Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioateS, which catalyzes the first step in the biosynthesis of aromatic amino acids. Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate binds to the active site of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioateS, preventing the binding of the natural substrate and inhibiting the enzyme's activity. This inhibition leads to a decrease in the production of aromatic amino acids, which are essential for the growth and survival of microorganisms.
Biochemical and Physiological Effects:
Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate has been shown to have various biochemical and physiological effects. Inhibition of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioateS by Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate leads to a decrease in the production of aromatic amino acids, which are essential for the growth and survival of microorganisms. This inhibition can be used to develop new antibiotics and antiviral agents that target the biosynthesis of aromatic amino acids. Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate has several advantages for lab experiments, including its versatility and ease of synthesis. Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate is also stable under various conditions, making it an excellent tool for studying biochemical and physiological processes. However, Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the use of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate in scientific research. One potential direction is the development of new antibiotics and antiviral agents that target the biosynthesis of aromatic amino acids. Another direction is the use of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate as a therapeutic agent for the treatment of inflammatory diseases. Additionally, Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate can be used to study the regulation of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioateS and the biosynthesis of aromatic amino acids in various organisms. Finally, the synthesis of new compounds using Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate as a starting material is an exciting area of research.
Conclusion:
In conclusion, Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate is a versatile molecule that has gained significant attention in scientific research due to its potential applications in various fields. Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate can be synthesized using different methods and has been used as a substrate for the enzyme Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioateS and in the synthesis of various compounds. The inhibition of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioateS by Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate leads to a decrease in the production of aromatic amino acids, which are essential for the growth and survival of microorganisms. Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate has several advantages for lab experiments, including its versatility and ease of synthesis, but also has some limitations. There are several future directions for the use of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate in scientific research, including the development of new antibiotics and antiviral agents, the use of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate as a therapeutic agent, and the study of the regulation of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioateS and the biosynthesis of aromatic amino acids.
Synthesis Methods
Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate can be synthesized using various methods, including the reaction of diethyl 2-oxopropanedioate with hydrazine hydrate and formaldehyde, or the reaction of diethyl 2-oxopropanedioate with hydrazine hydrate and paraformaldehyde. The product obtained is a yellow crystalline solid that can be purified using recrystallization.
Scientific Research Applications
Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate is as a substrate for the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioateS), which is involved in the biosynthesis of aromatic amino acids. Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate is also used in the synthesis of various compounds, including antiviral agents, antibiotics, and herbicides.
properties
IUPAC Name |
ethyl (E)-2-[(E)-C-aminocarbonohydrazonoyl]-3-ethoxy-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-3-14-7(12)5(6(9)11-10)8(13)15-4-2/h12H,3-4,10H2,1-2H3,(H2,9,11)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAMUSHFFXXBMV-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NN)N)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C(=N/N)\N)/C(=O)OCC)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester](/img/structure/B2950324.png)

![Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2950327.png)
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2950329.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950330.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2950334.png)
![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2950339.png)

![N-(2,4-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2950344.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)
![3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2950346.png)